2-chloro-4-(1H-pyrazol-1-yl)pyridine
CAS No.: 1209459-70-0
Cat. No.: VC2558497
Molecular Formula: C8H6ClN3
Molecular Weight: 179.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1209459-70-0 |
|---|---|
| Molecular Formula | C8H6ClN3 |
| Molecular Weight | 179.6 g/mol |
| IUPAC Name | 2-chloro-4-pyrazol-1-ylpyridine |
| Standard InChI | InChI=1S/C8H6ClN3/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H |
| Standard InChI Key | SAJGWODCFJIFKE-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)C2=CC(=NC=C2)Cl |
| Canonical SMILES | C1=CN(N=C1)C2=CC(=NC=C2)Cl |
Introduction
Structural and Chemical Identification
Basic Identification
2-Chloro-4-(1H-pyrazol-1-yl)pyridine is identified by the CAS Registry Number 1209459-70-0 . The compound possesses the molecular formula C8H6ClN3, with a calculated molecular weight of 179.606 g/mol . It represents an important class of heterocyclic compounds containing both pyridine and pyrazole rings connected through a nitrogen bridge, creating a distinctive chemical structure with multiple nitrogen atoms in different chemical environments.
Structural Representation
The molecule consists of a 2-chloropyridine ring with a pyrazole substituent at the 4-position. The pyrazole ring is attached to the pyridine through a N1-C4 linkage, where the N1 of the pyrazole forms a bond with the C4 of the pyridine ring . This specific arrangement creates a non-planar structure that influences its chemical reactivity and physical properties.
The structural representation can be expressed through the following notations:
| Structural Notation | Representation |
|---|---|
| SMILES | C1=CN(N=C1)C2=CC(=NC=C2)Cl |
| InChI | InChI=1S/C8H6ClN3/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H |
| InChIKey | SAJGWODCFJIFKE-UHFFFAOYSA-N |
Table 1: Structural Notations for 2-Chloro-4-(1H-pyrazol-1-yl)pyridine
Physical and Chemical Properties
Physical Properties
2-Chloro-4-(1H-pyrazol-1-yl)pyridine exhibits distinct physical properties that are characteristic of halogenated heterocyclic compounds. These properties are crucial for understanding its behavior in various chemical reactions, solubility profiles, and potential applications in chemical synthesis.
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 320.1±32.0 °C at 760 mmHg |
| Melting Point | Not Available |
| Flash Point | 147.4±25.1 °C |
| Index of Refraction | 1.653 |
| LogP | 1.29 |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C |
| Exact Mass | 179.025024 |
Table 2: Physical Properties of 2-Chloro-4-(1H-pyrazol-1-yl)pyridine
The relatively high boiling point (320.1±32.0 °C) indicates strong intermolecular forces, which is consistent with the presence of multiple nitrogen atoms that can participate in hydrogen bonding. The LogP value of 1.29 suggests moderate lipophilicity, which has implications for its solubility profile and potential biological activity .
Spectroscopic Properties
Mass spectrometry data provides valuable information about the compound's behavior in various ionization conditions. The predicted collision cross-section (CCS) values for different adducts are presented below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 180.03230 | 133.7 |
| [M+Na]⁺ | 202.01424 | 149.3 |
| [M+NH₄]⁺ | 197.05884 | 142.7 |
| [M+K]⁺ | 217.98818 | 143.4 |
| [M-H]⁻ | 178.01774 | 136.5 |
| [M+Na-2H]⁻ | 199.99969 | 143.6 |
| [M]⁺ | 179.02447 | 137.0 |
| [M]⁻ | 179.02557 | 137.0 |
Table 3: Predicted Collision Cross Section Values for Various Adducts of 2-Chloro-4-(1H-pyrazol-1-yl)pyridine
These spectroscopic properties are valuable for analytical identification and characterization of the compound in research settings. The collision cross-section data provides insights into the three-dimensional structure and can be used for identification in ion mobility mass spectrometry experiments.
Chemical Reactivity and Synthesis
Chemical Reactivity
The reactivity of 2-chloro-4-(1H-pyrazol-1-yl)pyridine is primarily dictated by the electron-withdrawing effects of the pyridine nitrogen and the chlorine substituent, along with the electronic properties of the pyrazole ring. The chlorine at the 2-position of the pyridine ring represents an activated position for nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the pyridine nitrogen.
The compound can participate in various chemical transformations:
-
Nucleophilic aromatic substitution reactions at the 2-position can replace the chlorine with various nucleophiles
-
Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) utilizing the C-Cl bond
-
Electrophilic substitution reactions on the pyrazole ring, particularly at positions that are electron-rich
Biological Activities and Applications
Structure-Activity Relationships
Structure-activity relationship studies of related pyrazol-4-yl-pyridine compounds have provided insights into the importance of specific structural features for biological activity. Minor modifications to the core structure can influence:
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Binding affinity to target receptors
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Allosteric modulation properties
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Agonistic effects
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Metabolic stability and pharmacokinetic properties
These studies suggest that the chlorine substituent at the 2-position of the pyridine ring in 2-chloro-4-(1H-pyrazol-1-yl)pyridine could play a significant role in determining its biological activity profile. The electronic and steric effects of this substituent might influence interactions with biological targets and affect its pharmacokinetic properties.
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